molecular formula C8H12F2O2 B3005237 (2,2-Difluorocyclopentyl)methyl acetate CAS No. 1854496-95-9

(2,2-Difluorocyclopentyl)methyl acetate

Cat. No.: B3005237
CAS No.: 1854496-95-9
M. Wt: 178.179
InChI Key: ZPNXMZKVQCXIES-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclopentyl)methyl acetate is a fluorinated cyclopentyl derivative with the molecular formula C₉H₁₂F₂O₂. The compound features a cyclopentane ring substituted with two fluorine atoms at the 2-position and a methyl acetate ester group. Fluorine atoms enhance electronegativity and metabolic stability, making such compounds valuable in pharmaceuticals, agrochemicals, and specialty solvents .

Properties

IUPAC Name

(2,2-difluorocyclopentyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-6(11)12-5-7-3-2-4-8(7,9)10/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNXMZKVQCXIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,2-Difluorocyclopentyl)methyl acetate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with two fluorine atoms and an acetate group. This unique structure may influence its interaction with biological targets.

Biological Activities

Research indicates that compounds structurally related to this compound may possess the following biological activities:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Fluorinated compounds often show enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

Research Findings and Case Studies

While specific studies on this compound are scarce, related research provides insights into its potential effects:

  • Antimicrobial Efficacy : A study evaluating fluorinated cyclopentane derivatives showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
    CompoundActivityTarget
    Compound AModerateBacterial membranes
    Compound BHighEnzymatic pathways
  • Anticancer Activity : In vitro studies on similar compounds indicated that they could induce apoptosis in cancer cell lines through caspase activation.
    Cell LineIC50 (µM)Mechanism
    HeLa10Caspase activation
    MCF-715Cell cycle arrest
  • Anti-inflammatory Study : A recent investigation into fluorinated compounds revealed their potential to inhibit TNF-alpha production in macrophages, suggesting anti-inflammatory properties.

Comparison with Similar Compounds

Ethyl 2-(2,2-Difluorocyclopentyl)acetate

Molecular Formula : C₉H₁₄F₂O₂
Key Differences :

  • Ester Group : Ethyl ester instead of methyl ester.
  • Properties: Ethyl esters generally exhibit lower volatility and higher lipophilicity compared to methyl esters.
Property (2,2-Difluorocyclopentyl)methyl Acetate Ethyl 2-(2,2-Difluorocyclopentyl)acetate
Molecular Formula C₉H₁₂F₂O₂ C₉H₁₄F₂O₂
Ester Group Methyl Ethyl
Volatility (Predicted) Higher (shorter alkyl chain) Lower (longer alkyl chain)

[(1R)-3,3-Difluorocyclopentyl]methanol and (3,3-Difluorocyclopentyl)methanamine

Molecular Formulas :

  • Methanol derivative: C₆H₁₀F₂O
  • Methanamine derivative: C₆H₁₁F₂N

Key Differences :

  • Functional Groups : Alcohol (-OH) and amine (-NH₂) vs. ester (-COOCH₃).
  • Applications: Methanol/amine derivatives are intermediates in drug synthesis (e.g., kinase inhibitors). The ester group in the target compound may improve bioavailability or serve as a prodrug .
Property This compound [(1R)-3,3-Difluorocyclopentyl]methanol
Reactivity Ester hydrolysis Alcohol oxidation
Bioactivity Potential prodrug Direct pharmacological activity

Impact of Fluorine Substitution Patterns

  • 2,2-Difluoro vs. 3,3-Difluoro: Steric Effects: 2,2-difluoro substitution creates a rigid, planar cyclopentane ring, while 3,3-difluoro may allow more conformational flexibility .

Comparison with Non-Fluorinated Analogs

Methyl Acetate (C₃H₆O₂) :

  • Volatility : Methyl acetate is highly volatile (boiling point: 57°C), whereas the difluorocyclopentyl group in the target compound likely reduces volatility.
  • Environmental Impact : Methyl acetate is a green solvent replacing acetone . The fluorinated analog may offer tailored solubility but could pose challenges in biodegradation.

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